molecular formula C24H42N2O B406079 N-(pyridin-2-ylmethyl)octadecanamide

N-(pyridin-2-ylmethyl)octadecanamide

Cat. No.: B406079
M. Wt: 374.6g/mol
InChI Key: STUIDIMQADARQF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)octadecanamide is a long-chain fatty acid amide characterized by an octadecanamide (C18 alkyl chain) backbone conjugated to a pyridin-2-ylmethyl group.

Properties

Molecular Formula

C24H42N2O

Molecular Weight

374.6g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)octadecanamide

InChI

InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)26-22-23-19-17-18-21-25-23/h17-19,21H,2-16,20,22H2,1H3,(H,26,27)

InChI Key

STUIDIMQADARQF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with N-(pyridin-2-ylmethyl)octadecanamide, such as pyridine derivatives, fatty acid amides, or glycolipid-like architectures. Key differences in substituents, chain length, and functional groups influence their properties and applications.

N-(2-Hydroxypyridin-3-yl)acetamide

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Structural Features : A pyridine ring substituted with a hydroxyl group at position 3 and an acetamide group at position 2.
  • Comparison: The shorter acetamide chain (C2 vs. C18) reduces lipophilicity compared to this compound. Applications may include coordination chemistry or medicinal chemistry intermediates .

N-(2-hydroxy-5-iodopyridin-3-yl)acetamide

  • Molecular Formula : C₇H₇IN₂O₂
  • Molecular Weight : 278.05 g/mol
  • Structural Features : Similar to the above but includes an iodine atom at position 5 on the pyridine ring.
  • Comparison : The iodine atom introduces steric bulk and polarizability, which could enhance halogen bonding interactions. This modification is absent in this compound, suggesting divergent reactivity or binding preferences in biological systems .

N,N-Dimethyloctadecanamide

  • Molecular Formula: C₂₀H₄₁NO
  • Molecular Weight : 311.54 g/mol
  • Structural Features : A simpler octadecanamide derivative with dimethyl substitution on the nitrogen.

β-Galactosyl-C18-ceramide

  • Molecular Formula: C₄₈H₉₁NO₁₃
  • Molecular Weight : 890.25 g/mol
  • Structural Features : A glycosphingolipid with a galactosyl group linked to an octadecanamide backbone.
  • Comparison : The carbohydrate moiety introduces significant hydrophilicity and structural complexity, enabling roles in cell signaling or membrane biology. In contrast, this compound lacks glycosylation, favoring simpler lipid-mimetic behaviors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Implications for Properties/Applications
This compound C₂₄H₄₀N₂O 380.60 C18 chain + pyridin-2-ylmethyl group High lipophilicity; potential surfactant or membrane interaction studies
N-(2-Hydroxypyridin-3-yl)acetamide C₇H₈N₂O₂ 152.15 Hydroxypyridine + acetamide Enhanced solubility; coordination chemistry
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 278.05 Iodine-substituted pyridine + acetamide Halogen bonding; radiopharmaceutical potential
N,N-Dimethyloctadecanamide C₂₀H₄₁NO 311.54 C18 chain + dimethylamide Reduced crystallinity; industrial lubricants
β-Galactosyl-C18-ceramide C₄₈H₉₁NO₁₃ 890.25 Galactose + octadecanamide Cell membrane signaling; immunomodulation

Research Findings and Implications

  • Lipophilicity and Solubility : The C18 chain in this compound confers high hydrophobicity, similar to N,N-dimethyloctadecanamide . However, the pyridine ring may moderate this by enabling π-π stacking or hydrogen bonding, as seen in hydroxylated pyridine analogs .
  • The absence of glycosylation (cf. β-Galactosyl-C18-ceramide) limits its utility in carbohydrate-specific interactions but may simplify membrane permeability studies .
  • Synthetic Utility : The iodine-substituted pyridine analog highlights the tunability of pyridine derivatives for targeted applications, a strategy that could be extended to this compound for drug delivery or material science .

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